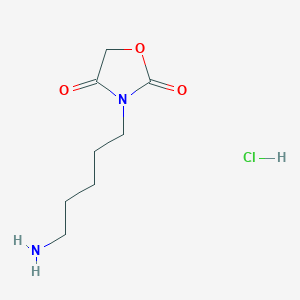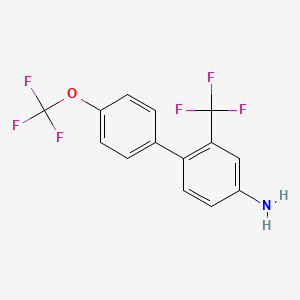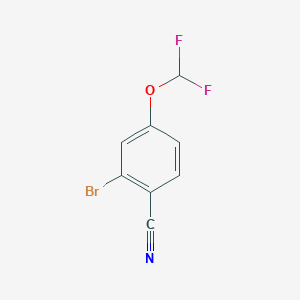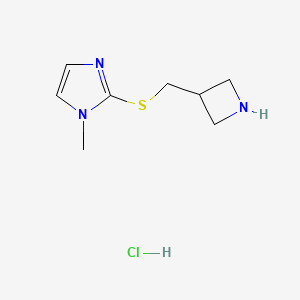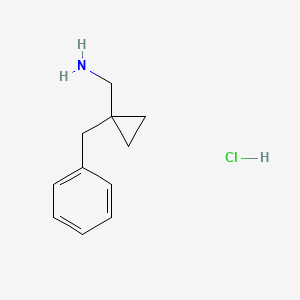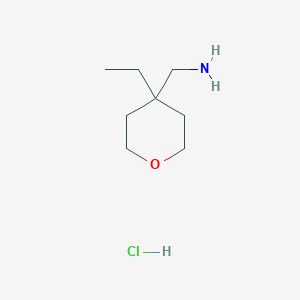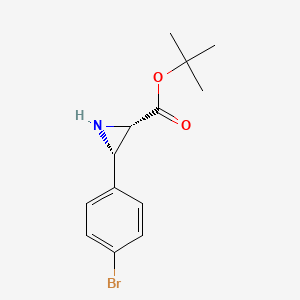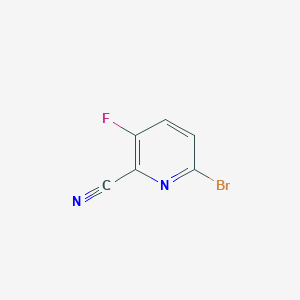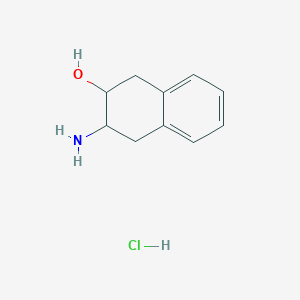
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a derivative of naphthalene and contains both amino and hydroxyl functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
作用机制
Target of Action
It is structurally similar to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it is possible that this compound may also interact with these neurotransmitter systems.
Mode of Action
If it acts similarly to 2-Aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing their neurotransmission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of 2-nitronaphthalene followed by amination and subsequent reduction . The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and amination steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the amino group yields an amine .
科学研究应用
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the study of biochemical pathways involving amino and hydroxyl groups.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar structure but different pharmacological properties.
1,2,3,4-Tetrahydronaphthalen-2-ol: A compound with a hydroxyl group but lacking the amino group, resulting in different chemical reactivity.
Uniqueness
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
属性
IUPAC Name |
3-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-4,9-10,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCHCPUCMONJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
